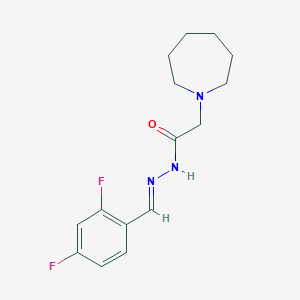

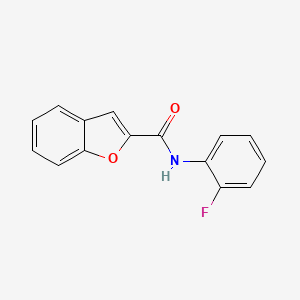

2-(1-azepanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetohydrazides and their derivatives are a class of compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating significant biological and chemical activities.

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. This reaction produces Schiff bases, which are characterized by their C=N double bond. For instance, compounds similar to the one have been synthesized by condensing different benzaldehydes with acetohydrazide under various conditions, leading to the formation of Schiff bases with distinct substituents on the benzene ring, as demonstrated in several studies (Li Wei-hua et al., 2006; Li Jia-ming, 2009; G. Sheng et al., 2015).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. X-ray diffraction analysis often reveals the crystalline nature of these compounds, providing detailed information about their molecular geometry, bond lengths, and angles. For example, the crystal structure analysis of similar compounds shows them crystallizing in various space groups, with significant hydrogen bonding interactions stabilizing the crystal structure (Li Wei-hua et al., 2006; Li Jia-ming, 2009).

Chemical Reactions and Properties

Acetohydrazide derivatives undergo various chemical reactions, including cyclization, oxidation, and nucleophilic substitution, leading to the formation of a wide array of heterocyclic compounds. Their chemical reactivity is significantly influenced by the substituents on the benzene ring and the nature of the hydrazide moiety.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Hydrogen bonding and π-π stacking interactions often play crucial roles in determining their physical state and solubility in different solvents.

Chemical Properties Analysis

The chemical properties of acetohydrazide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic nature of the substituents on the aromatic ring and the hydrazide group. These properties are crucial for their applications in synthesis and pharmaceuticals.

References:

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to 2-(1-azepanyl)-N'-(2,4-difluorobenzylidene)acetohydrazide focuses on their synthesis, crystal structure, and potential applications in various fields. For example, the study by Li Wei-hua et al. (2006) detailed the synthesis and crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, emphasizing the significance of intermolecular hydrogen-bond interactions in stabilizing the compound's structure Li Wei-hua et al., 2006. This research underscores the foundation for understanding how subtle changes in chemical structure can influence the physical properties and potential applications of these compounds.

Nonlinear Optical Properties

K. Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, including compounds like 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide. Their work highlights the significant two-photon absorption and optical power limiting behavior of these compounds, suggesting their utility in optical device applications such as optical limiters and switches K. Naseema et al., 2010.

Crystal Growth and Nonlinear Optical (NLO) Characteristics

The growth and characterization of organic single crystals like N-(2-hydroxybenzylidene)acetohydrazide by Huaihong Zhang et al. (2011) provide insights into their optical properties and thermal stability. These findings are crucial for the development of materials with specific NLO characteristics, which have applications in photonics and optoelectronics Huaihong Zhang et al., 2011.

Antimalarial and Antileukemic Properties

J. Scovill et al. (1982) demonstrated that complexes with transition metals derived from thiosemicarbazones exhibit enhanced antileukemic properties, suggesting potential therapeutic applications J. Scovill et al., 1982. This study points to the broader pharmacological potential of structurally related hydrazones, including their role in the development of new antimalarial and anticancer drugs.

Green Synthesis and Biological Applications

A. Fekri et al. (2014) discussed the green synthesis of hydrazone complexes using ball milling, highlighting their antimicrobial and antioxidant activities. Such environmentally friendly synthetic methods paired with the biological efficacy of the compounds underscore their importance in medicinal chemistry A. Fekri et al., 2014.

properties

IUPAC Name |

2-(azepan-1-yl)-N-[(E)-(2,4-difluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O/c16-13-6-5-12(14(17)9-13)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXYVDDQIFPJEE-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NN=CC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC(=O)N/N=C/C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azepan-1-yl)-N-[(E)-(2,4-difluorophenyl)methylideneamino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)